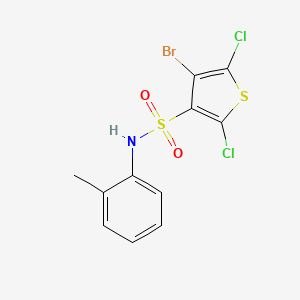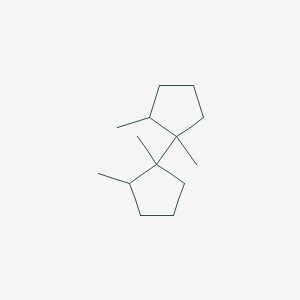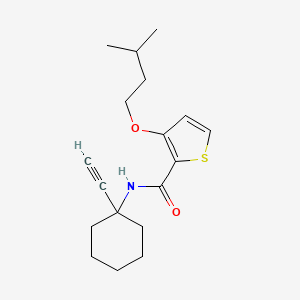![molecular formula C21H24N2O B15172053 {4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone CAS No. 918482-27-6](/img/structure/B15172053.png)
{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Piperazine Ring Formation: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Cyclopropyl Group Introduction: The cyclopropyl group can be added via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and alkyl halides (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted biphenyl and piperazine derivatives.
科学的研究の応用
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in research exploring its interactions with various biological targets, including receptors and enzymes.
Industrial Applications:
作用機序
The mechanism of action of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues, modulating the activity of the target receptor or enzyme.
類似化合物との比較
Similar Compounds
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.
{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(methyl)methanone: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
特性
CAS番号 |
918482-27-6 |
|---|---|
分子式 |
C21H24N2O |
分子量 |
320.4 g/mol |
IUPAC名 |
cyclopropyl-[4-[(2-phenylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O/c24-21(18-10-11-18)23-14-12-22(13-15-23)16-19-8-4-5-9-20(19)17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
InChIキー |
DQQYJUYEFDORJL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)



![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)

![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)

![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
